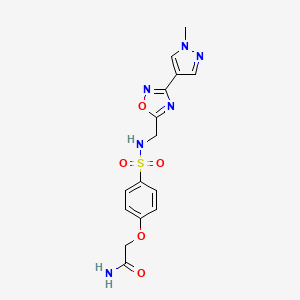

![molecular formula C16H13NO2 B2468048 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole CAS No. 71907-23-8](/img/structure/B2468048.png)

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimycobacterial and Photosynthesis-Inhibiting Properties

- Application : This compound has been evaluated for its antimycobacterial properties. Specifically, it has shown significant activity against strains such as M. tuberculosis, M. kansasii, and M. avium. Additionally, it possesses the ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential applications in agricultural or biological research (Imramovský et al., 2014).

Fluorescence and Metal Ion Sensing

- Application : Derivatives of this compound, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are used in fluorescent probes for sensing pH changes and metal cations. They exhibit large fluorescence enhancement under specific conditions, indicating potential in analytical and diagnostic applications (Tanaka et al., 2001).

Photochemical Properties

- Application : The compound's derivatives have been studied for their photochemical properties. These studies provide insights into how structural modifications affect fluorescence and excited-state intramolecular proton transfer, suggesting uses in photophysical studies and materials science (Ohshima et al., 2007).

Antimicrobial Activities

- Application : Benzoxazole derivatives, including 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, have been synthesized and evaluated for antimicrobial activities. Their potential in developing new antimicrobial agents has been explored, particularly against various microorganisms (Bektaş et al., 2007).

Structural Analysis

- Application : The crystal structure and Hirshfeld surface analysis of benzoxazole derivatives have been conducted. This research contributes to understanding the molecular interactions and stability, essential for drug design and material sciences (Sivakumar et al., 2018).

Photoisomerization Studies

- Application : The photoisomerization process in benzoxazole derivatives, including this compound, has been investigated. These studies are significant for understanding light-induced molecular changes, with potential implications in photodynamic therapy and photochemical switches (Mac et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole are mycobacterial strains . This compound has shown significant activity against Mycobacterium tuberculosis , Mycobacterium kansasii , and Mycobacterium avium . These mycobacteria are responsible for diseases such as tuberculosis and non-tuberculous mycobacterial infections.

Mode of Action

The compound interacts with these mycobacterial strains, inhibiting their growth and proliferation

Biochemical Pathways

The compound also has the ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The site of inhibitory action of the tested compounds is situated on the donor side of photosystem II .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity may influence its adme properties . For instance, the 4-methoxy moiety of the compound demonstrated slightly lower lipophilicity than its cyclic analogue , which could potentially affect its absorption and distribution in the body.

Result of Action

As a result of its action, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole can inhibit the growth of certain mycobacterial strains . It demonstrated significantly higher activity against M. avium and M. kansasii than isoniazid, a first-line drug for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments, which in turn can impact its bioavailability and efficacy

properties

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFQYKSJWMBLA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

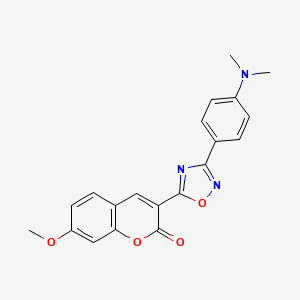

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)

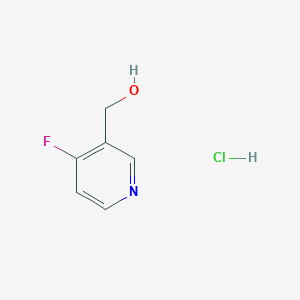

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

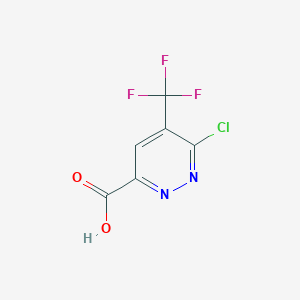

![2-[4,5-Bis(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2467975.png)

![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)

![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)

![ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2467979.png)

![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea](/img/structure/B2467983.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)